
1-(4-Chloro-2-hydroxyphenyl)ethanone
Vue d'ensemble
Description
“1-(4-Chloro-2-hydroxyphenyl)ethanone” is a chemical compound with the CAS Number: 6921-66-0 . It has a molecular weight of 170.6 and its IUPAC name is 1-(4-chloro-2-hydroxyphenyl)ethanone . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “1-(4-Chloro-2-hydroxyphenyl)ethanone” is 1S/C8H7ClO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3 . This indicates that the compound has 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
“1-(4-Chloro-2-hydroxyphenyl)ethanone” is a solid at room temperature .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Methodologies : The compound has been synthesized through methods like refluxing with glacial acetic acid and fused ZnCl2, indicating its importance in organic synthesis (Sherekar et al., 2022).
Biological Evaluation and Antimicrobial Studies
- Antimicrobial Properties : Studies have shown that derivatives of 1-(4-Chloro-2-hydroxyphenyl)ethanone exhibit significant antimicrobial activities, highlighting its potential use in developing new antimicrobial agents (Sherekar et al., 2022); (Dave et al., 2013).
Crystal Structure Analysis
- Crystallography Studies : Detailed crystallographic studies have been conducted on 1-(5-chloro-2-hydroxyphenyl)ethanone, providing insights into its molecular structure and bonding characteristics (Majumdar, 2016).
Fluorescence and Optical Studies
- Development of Fluorescent Probes : The compound has been used in the development of fluorescent probes for detecting biological substances, demonstrating its utility in bioanalytical chemistry (Fang et al., 2019).
Green Chemistry and Eco-friendly Synthesis
- Green Chemistry Applications : It has been utilized in microwave-assisted, eco-friendly synthesis methods, emphasizing its role in sustainable chemical practices (Soares et al., 2015).
Conformational and Physicochemical Studies
- Physicochemical Properties : Research has focused on understanding the physicochemical properties and conformational aspects of derivatives of 1-(4-Chloro-2-hydroxyphenyl)ethanone, which is crucial for its application in material science and drug design (Čižmáriková et al., 2002).
Electrophilic Bromination
- Synthetic Utility : The compound's derivatives have been involved in studies of selective α-monobromination, illustrating its versatility in organic synthesis (Ying, 2011).
Miscellaneous Applications
- Diverse Chemical Reactions : 1-(4-Chloro-2-hydroxyphenyl)ethanone has been used in various chemical reactions, including the preparation of chalcone derivatives and phenylpiperazine compounds, reflecting its wide applicability in chemical research (Nematollahi & Amani, 2011); (Katade et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-chloro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVSDCHNBNFJDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359983 | |
| Record name | 1-(4-chloro-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6921-66-0 | |
| Record name | 1-(4-Chloro-2-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-chloro-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

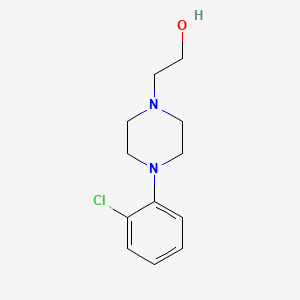
![2-[13-(Furan-3-yl)-2-hydroxy-4-methoxycarbonyl-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetic acid](/img/structure/B1362685.png)
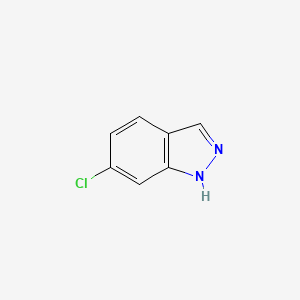
![2-[4-Amino(ethyl)-2-methylanilino]-1-ethanol](/img/structure/B1362691.png)


![1-(3-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1362696.png)

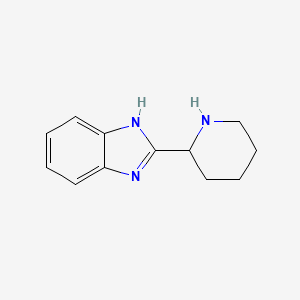

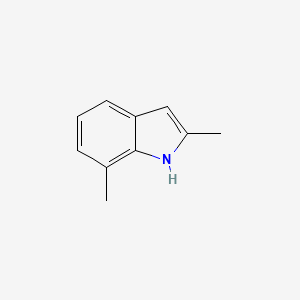

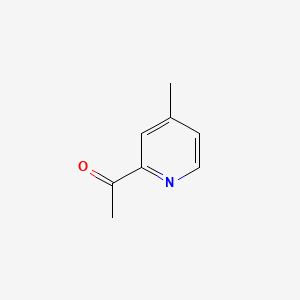
![[(4-Fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1362712.png)